
3-(3-Iodo-2-methylphenyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022560 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022560 involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of a triazolo ring compound with methanesulfonate under controlled conditions to form the desired crystal form . The reaction typically requires a solvent, a catalyst, and precise temperature control to ensure the formation of the correct crystal structure.
Industrial Production Methods
Industrial production of MFCD33022560 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction conditions and ensure consistent product quality. The crystal form of MFCD33022560 produced industrially has good solubility and stability, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
MFCD33022560 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions involving MFCD33022560 typically require reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with MFCD33022560 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving MFCD33022560 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD33022560 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: In biological research, MFCD33022560 is used to study cellular processes and as a tool in molecular biology experiments.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: MFCD33022560 is used in the production of various industrial products, including pharmaceuticals and specialty chemicals
Mechanism of Action
The mechanism of action of MFCD33022560 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
MFCD33022560 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures or methanesulfonate groups. What sets MFCD33022560 apart is its specific crystal form and the stability and solubility it offers, making it particularly valuable in certain applications .
Conclusion
MFCD33022560 is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study and use in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H9IN2O |
|---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
3-(3-iodo-2-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9IN2O/c1-6-7(3-2-4-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |
InChI Key |
HEZQYRBBPAHJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1I)C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


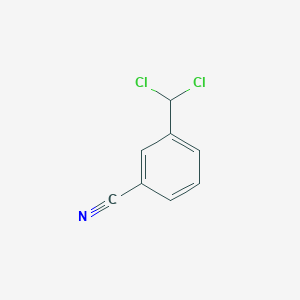
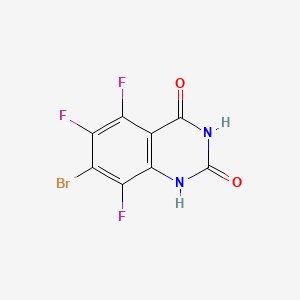
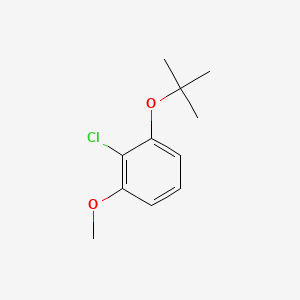
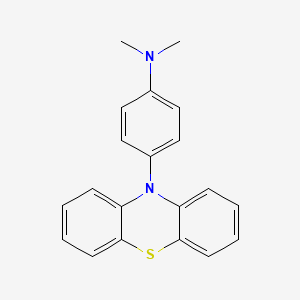
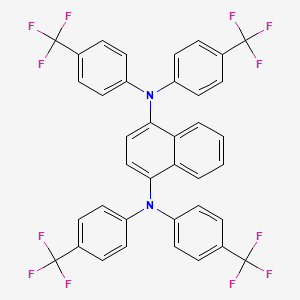
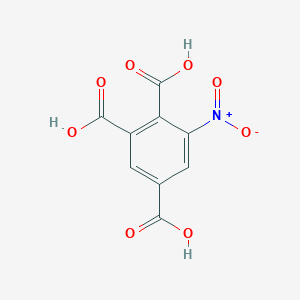

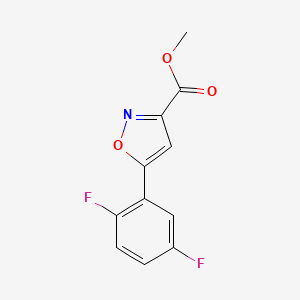
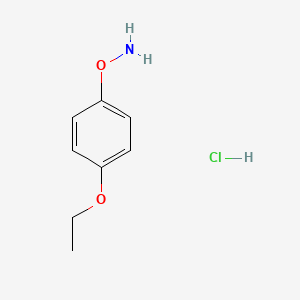
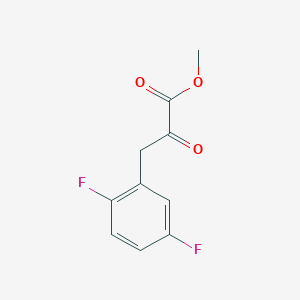
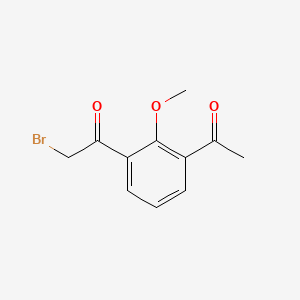


![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
